molecular formula C9H20O B126132 2-Methyl-2-octanol CAS No. 628-44-4

2-Methyl-2-octanol

Cat. No.: B126132
CAS No.: 628-44-4
M. Wt: 144.25 g/mol
InChI Key: KBCNUEXDHWDIFX-UHFFFAOYSA-N
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Description

2-Methyl-2-octanol, also known as this compound, is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Octanol, 2-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21984. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Process Hazard Evaluation in Catalytic Oxidation

In 2019, Yue Sun and colleagues evaluated the hazards associated with the catalytic oxidation of 2-octanol to 2-octanone, using calorimetric and analytical techniques. They identified reaction pathways and safety issues, including exothermic reactions and the generation of non-condensable gases. This research provides essential information for the safe design and scaling up of this process, crucial for industrial applications (Sun et al., 2019).

Role in Nonaqueous Systems of Sodium Dodecyl Sulfate

A study by A. Ceglie et al. in 1991 explored the role of octanol in nonaqueous systems of sodium dodecyl sulfate. They found that octanol could induce the formation of organized solutions or act as a structure breaker, depending on the solvent. This study highlights the chemical versatility of octanol and its potential use in various industrial applications (Ceglie et al., 1991).

Structural Transformation in Liquid Octyl Alcohols

G. P. Johari and W. Dannhauser in 1968 investigated the structural transformation in liquid octyl alcohols, including 2-octanol. They proposed a model involving H-bonded linear chains, dimer rings, and monomers to explain the observed physical properties. This research contributes to our understanding of the molecular structure and behavior of octyl alcohols (Johari & Dannhauser, 1968).

Microbial Biotransformations in Biphasic Systems

Molinari et al. in 1998 explored the microbial enantioselective reduction of 2-octanol. They discovered that performing the transformation in the presence of a suitable organic solvent enhances stereoselectivity. This finding is significant for biotechnological applications, especially in producing optically pure compounds (Molinari et al., 1998).

Application in Liquid-Phase Microextraction

In 2014, Rosero-Moreano et al. used 1-octanol in a three-phase hollow-fiber liquid-phase microextraction method for enhancing the sensitivity of determining biocides in adhesives. This method, which includes 1-octanol as the organic phase, demonstrates the utility of octanol in analytical chemistry (Rosero-Moreano et al., 2014).

Investigation of Frother Addition in Flotation Processes

Hongzheng Zhu and colleagues in 2020 studied the impact of frother addition, including 2-octanol, in coal flotation. They found that the vapor mode of frother addition resulted in higher yield and recovery, indicating the importance of 2-octanol in enhancing industrial flotation processes (Zhu et al., 2020).

Safety and Hazards

2-Methyl-2-octanol is flammable and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is recommended to ensure adequate ventilation, use personal protective equipment as required, keep people away from and upwind of spill/leak, evacuate personnel to safe areas, remove all sources of ignition, take precautionary measures against static discharges, and it should not be released into the environment .

Properties

IUPAC Name

2-methyloctan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCNUEXDHWDIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060855
Record name 2-Octanol, 2-methyl-
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Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-44-4
Record name 2-Methyl-2-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-44-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylheptyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octanol, 2-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21984
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Record name 2-Octanol, 2-methyl-
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Record name 2-Octanol, 2-methyl-
Source EPA DSSTox
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Record name 2-methyloctan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.041
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Record name 1,1-DIMETHYLHEPTYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Octanol, 2-methyl- in the context of the research articles?

A1: 2-Octanol, 2-methyl- was identified as a common volatile flavor component present in both fresh and stored samples of Codonopsis lanceolata (balloon flower root) under various storage conditions. [, ] This compound likely contributes to the characteristic aroma profile of this plant, described as green, aldehydic, earthy, and camphoreous. []

Q2: How does the presence of 2-Octanol, 2-methyl- change under different storage conditions for Codonopsis lanceolata?

A2: While present in all tested conditions, the concentration and perhaps sensory contribution of 2-Octanol, 2-methyl- is likely affected by storage temperature and packaging material. The research suggests that chilling and packaging with low-density polyethylene (LDPE) film better preserves the overall volatile profile, including 2-Octanol, 2-methyl-, and thus the freshness of Codonopsis lanceolata. [, ]

Q3: Are there other volatile compounds found alongside 2-Octanol, 2-methyl- in Codonopsis lanceolata?

A3: Yes, the research identified numerous other volatile compounds in Codonopsis lanceolata. Some commonly found alongside 2-Octanol, 2-methyl- include 1-hexadecene, 2,6-dimethyl-2-octanol, α-cedrene, β-selinene, farnesane, and isoledene. [] The specific profile of these compounds varied depending on the storage conditions.

Q4: Besides Codonopsis lanceolata, are there other applications or research areas where 2-Octanol, 2-methyl- is relevant?

A4: While not directly addressed in these articles, 2-Octanol, 2-methyl- falls under the category of branched-chain alcohols, which have various applications:

    Q5: Where can I find more information about the analytical techniques used to identify and quantify 2-Octanol, 2-methyl- in these studies?

    A5: The researchers primarily used Gas Chromatography-Mass Spectrometry (GC/MS) to identify and analyze the volatile compounds, including 2-Octanol, 2-methyl-, present in Codonopsis lanceolata. [, ] This technique separates the different volatile compounds and then identifies them based on their mass-to-charge ratios.

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